Cas no 1368801-36-8 ({1-(3-chlorophenyl)methylcyclopropyl}methanamine)

{1-(3-chlorophenyl)methylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(3-chlorobenzyl)cyclopropyl)methanamine
- {1-(3-chlorophenyl)methylcyclopropyl}methanamine
-
- MDL: MFCD21669875
- インチ: 1S/C11H14ClN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2
- InChIKey: OQNDTMAFIOLBRC-UHFFFAOYSA-N
- ほほえんだ: C1(CC2=CC=CC(Cl)=C2)(CN)CC1
{1-(3-chlorophenyl)methylcyclopropyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250326-5.0g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 5.0g |
$2692.0 | 2024-06-19 | |
Enamine | EN300-250326-0.25g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 0.25g |
$459.0 | 2024-06-19 | |
Enamine | EN300-250326-2.5g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 2.5g |
$1819.0 | 2024-06-19 | |
Enamine | EN300-250326-5g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 5g |
$2692.0 | 2023-09-15 | ||
Enamine | EN300-250326-0.5g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 0.5g |
$723.0 | 2024-06-19 | |
Enamine | EN300-250326-0.05g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 0.05g |
$216.0 | 2024-06-19 | |
Enamine | EN300-250326-10g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 10g |
$3992.0 | 2023-09-15 | ||
Enamine | EN300-250326-10.0g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 10.0g |
$3992.0 | 2024-06-19 | |
Enamine | EN300-250326-1.0g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 1.0g |
$928.0 | 2024-06-19 | |
Enamine | EN300-250326-0.1g |
{1-[(3-chlorophenyl)methyl]cyclopropyl}methanamine |
1368801-36-8 | 95% | 0.1g |
$322.0 | 2024-06-19 |
{1-(3-chlorophenyl)methylcyclopropyl}methanamine 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
{1-(3-chlorophenyl)methylcyclopropyl}methanamineに関する追加情報
Introduction to {1-(3-chlorophenyl)methylcyclopropyl}methanamine (CAS No. 1368801-36-8)
{1-(3-chlorophenyl)methylcyclopropyl}methanamine, also known by its CAS number 1368801-36-8, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research. This compound is characterized by a cyclopropyl ring attached to a methyl group, which is further substituted with a 3-chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various studies.
The chemical structure of {1-(3-chlorophenyl)methylcyclopropyl}methanamine is particularly intriguing due to the strained nature of the cyclopropyl ring. This strain can influence the compound's reactivity and stability, which are crucial factors in its potential use as a building block in the synthesis of more complex molecules. Additionally, the 3-chlorophenyl substituent adds an aromatic character and can modulate the compound's interactions with biological targets.
Recent research has focused on the potential of {1-(3-chlorophenyl)methylcyclopropyl}methanamine as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological activities, including anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that {1-(3-chlorophenyl)methylcyclopropyl}methanamine derivatives demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These findings suggest that this compound could be further optimized for the development of novel therapeutic agents.
In addition to its potential therapeutic applications, {1-(3-chlorophenyl)methylcyclopropyl}methanamine has also been explored for its use as an intermediate in the synthesis of other bioactive compounds. The cyclopropyl moiety can serve as a versatile platform for introducing various functional groups, thereby expanding the range of possible derivatives. This flexibility makes it an attractive starting material for chemists working on the development of new drugs or materials.
The synthesis of {1-(3-chlorophenyl)methylcyclopropyl}methanamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with a suitable cyclopropane derivative, followed by reduction and functionalization steps. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches, which are essential for large-scale production and commercialization.
The physical and chemical properties of {1-(3-chlorophenyl)methylcyclopropyl}methanamine have been extensively studied to understand its behavior under different conditions. It is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to characterize this compound and its derivatives, providing valuable insights into their structure and reactivity.
In conclusion, {1-(3-chlorophenyl)methylcyclopropyl}methanamine (CAS No. 1368801-36-8) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and versatile synthetic routes make it an attractive candidate for further exploration. Ongoing studies continue to uncover new aspects of its biological activity and potential therapeutic uses, contributing to the advancement of medicinal chemistry and drug discovery.
1368801-36-8 ({1-(3-chlorophenyl)methylcyclopropyl}methanamine) 関連製品
- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)
- 1261794-82-4(6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)
- 41010-70-2(2-N-(4-fluorophenyl)pyridine-2,3-diamine)
- 26771-95-9(8-iso Prostaglandin F1.β.)
- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)
- 1221342-16-0(Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate)
- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)
- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)
- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)
- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)




